molecular formula C18H19BrN2O2 B244904 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide

Cat. No. B244904
M. Wt: 375.3 g/mol
InChI Key: JDOACBKTTKGJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide, also known as BPN-15606, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. It is a potent inhibitor of amyloid beta (Aβ) aggregation, which is a hallmark of Alzheimer's disease pathology. BPN-15606 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide works by binding to Aβ and preventing its aggregation into toxic oligomers and fibrils. It also promotes the formation of non-toxic Aβ aggregates, which can be cleared from the brain more easily. 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide has also been shown to increase the clearance of Aβ from the brain by enhancing the activity of microglia, the immune cells responsible for clearing Aβ.
Biochemical and physiological effects:
3-bromo-N-[3-(pentanoylamino)phenyl]benzamide has been shown to have a good safety profile in preclinical studies. It does not have any significant effects on body weight, food intake, or behavior in animal models. 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide has also been shown to cross the blood-brain barrier and accumulate in the brain, which is important for its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide is its potent inhibitory effect on Aβ aggregation, which makes it a promising candidate for the treatment of Alzheimer's disease. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide. One area of focus is optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in clinical settings. Another area of research is investigating the potential of 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to elucidate the precise mechanisms by which 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide exerts its therapeutic effects and to identify potential biomarkers for monitoring its efficacy in clinical trials.

Synthesis Methods

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 3-bromoaniline with pentanoyl chloride to form 3-bromo-N-(pentanoyl)aniline. This intermediate is then reacted with 3-aminobenzamide to form the final product, 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide.

Scientific Research Applications

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to inhibit Aβ aggregation and reduce Aβ-induced toxicity in vitro. In animal models of Alzheimer's disease, 3-bromo-N-[3-(pentanoylamino)phenyl]benzamide has been shown to improve cognitive function and reduce Aβ plaque deposition in the brain.

properties

Molecular Formula

C18H19BrN2O2

Molecular Weight

375.3 g/mol

IUPAC Name

3-bromo-N-[3-(pentanoylamino)phenyl]benzamide

InChI

InChI=1S/C18H19BrN2O2/c1-2-3-10-17(22)20-15-8-5-9-16(12-15)21-18(23)13-6-4-7-14(19)11-13/h4-9,11-12H,2-3,10H2,1H3,(H,20,22)(H,21,23)

InChI Key

JDOACBKTTKGJAU-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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